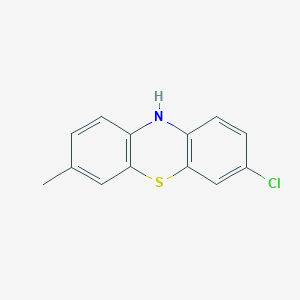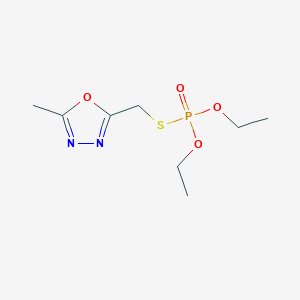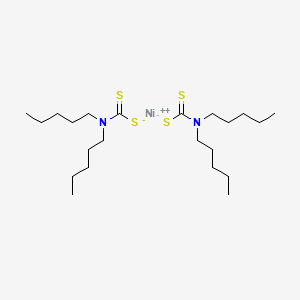
Nickel diamyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel diamyldithiocarbamate is a coordination compound formed by the interaction of nickel ions with diamyldithiocarbamate ligands. Dithiocarbamates are known for their ability to stabilize metal ions in various oxidation states, making them valuable in numerous applications, including catalysis, medicine, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel diamyldithiocarbamate can be synthesized by reacting nickel salts (such as nickel chloride or nickel sulfate) with diamyldithiocarbamate ligands in an aqueous or ethanol solution. The reaction typically involves mixing the ligand solution with the nickel salt solution, resulting in the formation of a precipitate of the this compound complex .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The precipitate is then filtered, washed, and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Nickel diamyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the ligands and the metal center .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions involve replacing the diamyldithiocarbamate ligands with other ligands, such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxide, while reduction may produce nickel metal or other reduced nickel species .
Aplicaciones Científicas De Investigación
Nickel diamyldithiocarbamate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of nickel diamyldithiocarbamate involves the coordination of the dithiocarbamate ligands to the nickel ion. The sulfur atoms in the ligands donate electron pairs to the nickel ion, forming a stable complex. This coordination enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Molecular Targets and Pathways: In biological systems, this compound can interact with proteins, enzymes, and DNA, influencing their structure and function. The compound’s ability to bind to metal ions also plays a role in its catalytic activity in industrial processes .
Comparación Con Compuestos Similares
Zinc diethyldithiocarbamate: Used as a catalyst in rubber vulcanization and in the synthesis of polyurethanes.
Copper dimethyldithiocarbamate: Known for its fungicidal properties and used in agriculture.
Uniqueness: Nickel diamyldithiocarbamate is unique due to its specific coordination geometry and the ability to stabilize nickel ions in various oxidation states. This property makes it particularly valuable in applications requiring high stability and reactivity .
Propiedades
Número CAS |
36259-37-7 |
|---|---|
Fórmula molecular |
C22H44N2NiS4 |
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
N,N-dipentylcarbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C11H23NS2.Ni/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |
Clave InChI |
CLAOPPKPKMUFTM-UHFFFAOYSA-L |
SMILES canónico |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


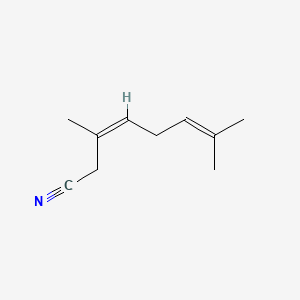

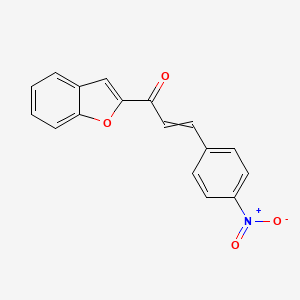
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
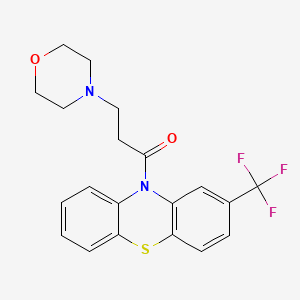

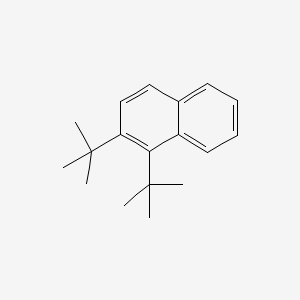
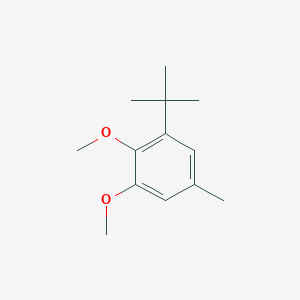

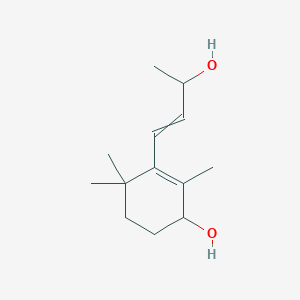
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
